molecular formula C14H19NO4S B2767408 Diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate CAS No. 175599-88-9

Diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate

Cat. No.: B2767408
CAS No.: 175599-88-9
M. Wt: 297.37
InChI Key: FEIDYTOTIZOYOH-UHFFFAOYSA-N
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Description

Diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate is a bicyclic heteroaromatic compound featuring a benzothiophene core fused with a cyclohexene ring. The molecule contains two ester groups (diethyl carboxylates) and an amino substituent, which confer unique electronic and steric properties. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its crystallographic characterization, likely performed using tools like SHELXL or WinGX , would reveal key structural details such as bond lengths, angles, and packing motifs critical for understanding reactivity and intermolecular interactions.

Properties

IUPAC Name

diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-18-13(16)8-6-5-7-9-10(8)11(12(15)20-9)14(17)19-4-2/h8H,3-7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIDYTOTIZOYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1C(=C(S2)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate is a compound that falls within the category of thiophene carboxamides. It has garnered interest for its potential biological activities and applications in pharmaceutical research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H19NO4S
  • Molecular Weight : 297.37 g/mol
  • CAS Number : 175599-88-9

Biological Activity

The biological activity of this compound has been explored in various studies. Here are some key findings:

Pharmacological Profile

  • Antimicrobial Activity : Research indicates that compounds in the thiophene class exhibit significant antimicrobial properties. Diethyl 2-amino derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Some studies suggest that this compound may influence cancer cell proliferation and apoptosis. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
  • Neuroprotective Effects : Preliminary studies have indicated that diethyl 2-amino derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Toxicity and Safety

According to available data:

  • The compound exhibits low acute toxicity levels (LD50 not applicable).
  • It has been classified as non-carcinogenic based on Ames test results.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerModulates cancer cell signaling pathways
NeuroprotectivePotential protective effects on neurons
ToxicityLow acute toxicity; non-carcinogenic

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of diethyl 2-amino derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential for development into an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on human cancer cell lines showed that diethyl 2-amino derivatives could inhibit cell proliferation by inducing apoptosis. The study highlighted the compound's ability to activate caspase pathways involved in programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Benzothiophene Derivatives

Benzothiophene derivatives are widely studied due to their relevance in medicinal chemistry. Below is a comparative analysis of the target compound with two analogues:

Parameter Diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)
Core Structure Benzothiophene fused with cyclohexene Benzodioxin-pyridine hybrid Cinnamic acid derivative
Functional Groups Amino, diethyl carboxylates Methoxy, dimethylamino, benzodioxin Dihydroxy, acrylate
Molecular Weight (g/mol) ~309.4 (estimated) 391.46 180.16
Applications Synthetic intermediate for pharmaceuticals Research use in medicinal chemistry (e.g., kinase inhibitors) Antioxidant, anti-inflammatory agent

Key Observations :

  • Unlike caffeic acid , which relies on phenolic -OH groups for antioxidant activity, the target compound’s amino and ester groups suggest utility in nucleophilic reactions or as a hydrogen-bond donor/acceptor in crystal engineering .
Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph-set theory , differentiate the target compound from analogues:

  • Diethyl 2-amino-...dicarboxylate: The amino group (-NH2) and ester carbonyls (-COOEt) likely form intermolecular N-H···O and C=O···H-N bonds, creating layered or helical packing motifs. This contrasts with caffeic acid’s O-H···O networks , which dominate its crystalline architecture.
  • 6-(Benzodioxin...)pyridin-3-amine : The dimethylamino and methoxy groups may participate in weaker C-H···O/N interactions, leading to less dense packing compared to the target compound.
Pharmacological Potential

While caffeic acid is established in antioxidant and anti-inflammatory research, the target compound’s amino-ester functionality positions it as a precursor for bioactive molecules (e.g., kinase inhibitors or GPCR modulators). Its reduced benzothiophene core may enhance metabolic stability compared to unsaturated analogues.

Research Methodologies and Tools

  • Crystallographic Analysis : Structural comparisons rely on software like SHELXL for refinement and ORTEP-3 for visualization . These tools enable precise measurement of steric effects and hydrogen-bonding motifs critical for comparing solubility and stability.
  • Graph-Set Analysis : As outlined in , this method systematizes hydrogen-bonding patterns, distinguishing the target compound’s supramolecular behavior from benzodioxin or cinnamate derivatives.

Q & A

Basic: What synthetic methodologies are recommended for preparing Diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzothiophene precursors. A common approach includes:

  • Step 1: Formation of the benzothiophene core via cyclization of diaminothiophene derivatives with aldehydes or ketones under acidic conditions .
  • Step 2: Introduction of ester groups via nucleophilic substitution or condensation reactions using diethyl dicarboxylate reagents .
  • Step 3: Oxidation of sulfur-containing intermediates (e.g., sulfides to sulfones) using hydrogen peroxide in acetic acid, followed by purification via recrystallization .
    Key parameters to optimize include reaction temperature (e.g., reflux conditions), stoichiometry of oxidizing agents, and solvent selection (e.g., glacial acetic acid for sulfone formation).

Advanced: How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?

Answer:
DFT studies can model the compound’s electronic structure to predict reactivity and stability:

  • HOMO-LUMO Analysis: Determines charge transfer capabilities and susceptibility to electrophilic/nucleophilic attacks .
  • Electrostatic Potential Mapping: Identifies regions of high electron density (e.g., amino and ester groups) for hydrogen bonding or coordination .
  • Conformational Analysis: Compares theoretical and experimental geometries (e.g., X-ray data) to validate structural models .
    Software packages like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) tailored for sulfur and nitrogen atoms .

Basic: What crystallographic tools are suitable for resolving the crystal structure of this compound?

Answer:

  • SHELX Suite: SHELXL is widely used for refining small-molecule structures against X-ray diffraction data. Its robust algorithms handle disorder and twinning, common in flexible benzothiophene derivatives .
  • WinGX: Integrates SHELX with ORTEP-3 for graphical visualization of thermal ellipsoids and hydrogen-bonding networks .
  • Validation: Use the IUCr CheckCIF tool to identify outliers in bond lengths/angles and refine problematic regions iteratively .

Advanced: How should researchers address contradictions in crystallographic data during refinement?

Answer:
Discrepancies may arise from disorder, poor data resolution, or twinning. Mitigation strategies include:

  • Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model twinned crystals and partition overlapping reflections .
  • Disorder Modeling: Split atoms into multiple positions with occupancy refinement, guided by electron density maps .
  • Data Filtering: Exclude high-angle reflections with low signal-to-noise ratios to improve R-factors .
    Cross-validation with spectroscopic data (e.g., NMR) ensures consistency between solid-state and solution structures .

Advanced: How do hydrogen-bonding networks influence the solid-state stability of this compound?

Answer:
Graph set analysis (e.g., Etter’s notation) categorizes hydrogen bonds into patterns (e.g., R₂²(8) rings), which stabilize crystal packing . For example:

  • N–H···O Interactions: Between the amino group and ester carbonyl oxygen enhance lattice energy .
  • C–H···π Interactions: Involving the benzothiophene ring contribute to layer formation .
    Thermogravimetric analysis (TGA) can correlate melting points/decomposition temperatures with intermolecular bond strength .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic vs. aliphatic) and confirms esterification .
    • 2D COSY/HSQC: Resolves overlapping signals in the benzothiophene region .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Advanced: What challenges arise in synthesizing derivatives of this compound, and how can they be addressed?

Answer:

  • Regioselectivity Issues: Substituents on the benzothiophene core may lead to multiple reaction pathways. Use directing groups (e.g., nitro or acetyl) to control substitution sites .
  • Steric Hindrance: Bulky substituents on the amino group can impede reactivity. Optimize solvent polarity (e.g., DMF for solubility) and employ microwave-assisted synthesis to accelerate kinetics .
  • Byproduct Formation: Monitor reactions with TLC/GC-MS and employ column chromatography for purification .

Advanced: How can the electronic structure of the benzothiophene core guide biological activity studies?

Answer:

  • QSAR Modeling: Correlate DFT-derived descriptors (e.g., dipole moment, polarizability) with experimental IC₅₀ values for enzyme inhibition .
  • Docking Simulations: Use AutoDock Vina to predict binding modes with target proteins (e.g., xanthine oxidase), focusing on π-π stacking and hydrogen-bond interactions .
  • Solvent Effects: PCM (Polarizable Continuum Model) in DFT accounts for solvation energy, improving activity predictions in physiological environments .

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